

# (3-Bromo-5-nitrophenyl)methanol: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: (3-Bromo-5-nitrophenyl)methanol

Cat. No.: B136851

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, and analytical characterization of **(3-Bromo-5-nitrophenyl)methanol**. It is intended as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

## Introduction

**(3-Bromo-5-nitrophenyl)methanol** is a substituted aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a phenyl ring substituted with a 3-bromo-5-nitrophenyl group, offers multiple reaction sites for the construction of more complex molecules. This makes it a valuable building block in the synthesis of various pharmaceuticals and chemicals. The nitroaromatic moiety, in particular, is a well-known pharmacophore, and its presence suggests potential biological activity that can be explored.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **(3-Bromo-5-nitrophenyl)methanol** are summarized below. It is important to note that while some properties have been experimentally determined, others, such as melting and boiling points, are not readily available in public literature, indicating they may not have been extensively studied.

Table 1: General and Structural Properties

Property	Value	Source(s)
CAS Number	139194-79-9	[3][4]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>	[3][4]
Molecular Weight	232.03 g/mol	[3][4]
Appearance	Off-white to light yellow solid	[3]
Purity (Typical)	≥98%	[4]
InChI	InChI=1S/C7H6BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2	[3]
InChIKey	WIXGOPRKQQGTHO-UHFFFAOYSA-N	[3]
SMILES	C1=C(C=C(C=C1--INVALID-LINK--[O-]Br)CO	[5]
Synonyms	3-Bromo-5-nitrobenzyl alcohol, 3-Bromo-5-nitrobenzenemethanol	[3]

Table 2: Physical and Safety Properties

Property	Value	Source(s)
Melting Point	No data available	<a href="#">[2]</a>
Boiling Point	No data available	<a href="#">[2]</a>
Flash Point	No data available	<a href="#">[2]</a>
Solubility	Information not widely available; likely soluble in methanol, ethanol, and other polar organic solvents.	<a href="#">[6]</a>
Storage	Sealed in a dry, cool, and well-ventilated place at room temperature.	<a href="#">[2]</a> <a href="#">[3]</a>

## Synthesis and Purification

**(3-Bromo-5-nitrophenyl)methanol** is typically synthesized through the reduction of its corresponding aldehyde, 3-bromo-5-nitrobenzaldehyde. The  $\alpha$ -bromination of 3-nitrobenzaldehyde.

### Experimental Protocol: Synthesis of 3-Bromo-5-nitrobenzaldehyde

This protocol describes the synthesis of the immediate precursor to **(3-Bromo-5-nitrophenyl)methanol**.

Reaction: Bromination of 3-nitrobenzaldehyde.

Materials:

- 3-nitrobenzaldehyde
- N-bromosuccinimide (NBS)
- Concentrated sulfuric acid
- Ice water
- Ethyl acetate
- Petroleum ether
- Anhydrous sodium sulfate

Procedure:

- Dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature.
- Add N-bromosuccinimide (1.4 g, 7.9 mmol) in portions.
- Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.
- After the reaction is complete, cool the mixture to room temperature.
- Slowly pour the reaction solution into ice water to precipitate the solid product.
- Collect the solid by filtration.
- Dry the crude product with anhydrous sodium sulfate.
- Purify the crude product by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to yield 3-bromo-5-nitrobenzaldehyde.

### Experimental Protocol: Reduction to **(3-Bromo-5-nitrophenyl)methanol**

Reaction: Reduction of 3-bromo-5-nitrobenzaldehyde.

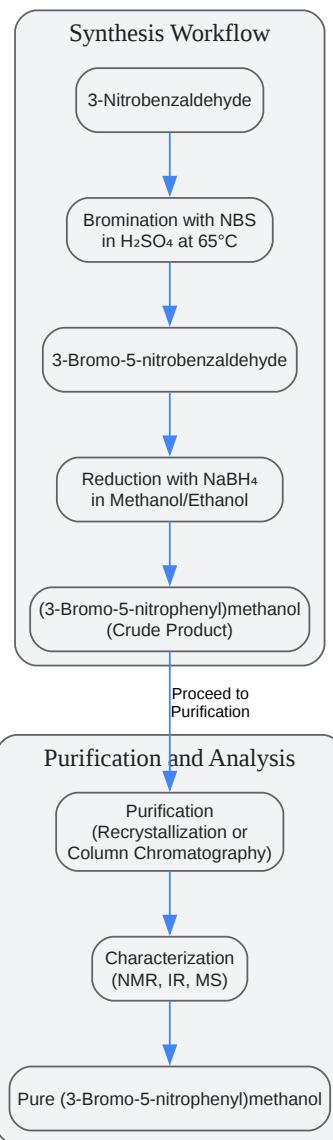
A standard method for this transformation is the reduction of the aldehyde using a mild reducing agent such as sodium borohydride ( $\text{NaBH}_4$ ) in an alc

Materials:

- 3-bromo-5-nitrobenzaldehyde
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol or Ethanol
- Deionized water
- Dichloromethane or Ethyl acetate
- Anhydrous magnesium sulfate
- Rotary evaporator

Procedure:

- Dissolve 3-bromo-5-nitrobenzaldehyde in methanol or ethanol in a round-bottom flask, and cool the solution in an ice bath.
- Slowly add sodium borohydride in small portions to the stirred solution.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by the slow addition of deionized water.
- Remove the alcohol solvent under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **(3-Bromo-5-nitrophenyl)methanol**.
- Further purification can be achieved by column chromatography on silica gel if necessary.



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A generalized workflow for the synthesis and purification of **(3-Bromo-5-nitrophenyl)methanol**.

## Spectroscopic Data and Analysis

The structural confirmation of **(3-Bromo-5-nitrophenyl)methanol** relies on standard spectroscopic techniques.

Table 3: Predicted and Experimental Spectroscopic Data

Technique	Data	Source(s)
<sup>1</sup> H-NMR	Prediction (CDCl <sub>3</sub> , 300 MHz): δ 8.24 (s, 1H), 8.13 (s, 1H), 7.82 (s, 1H), 4.78 (s, 2H).	[8]
Mass Spectrometry	Predicted [M+H] <sup>+</sup> : 231.96039 m/z	[5]
Infrared (IR)	Characteristic peaks expected for O-H stretch (broad, ~3300 cm <sup>-1</sup> ), C-H aromatic stretch (~3100-3000 cm <sup>-1</sup> ), NO <sub>2</sub> asymmetric and symmetric stretches (~1530 and ~1350 cm <sup>-1</sup> ), and C-Br stretch (~600-500 cm <sup>-1</sup> ).	

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A standard workflow for the analytical characterization of a synthesized chemical intermediate.

## Applications in Drug Development and Research

**(3-Bromo-5-nitrophenyl)methanol** is not an active pharmaceutical ingredient (API) itself but serves as a key building block. The functional groups present in the molecule—allow for a variety of subsequent chemical transformations:

- Alcohol Group: Can be oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages.
- Bromo Group: Can be functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom linkages.
- Nitro Group: Can be reduced to an amine, which is a common functional group in many bioactive molecules, allowing for amide bond formation, dipeptide synthesis, and other biotransformations.

The presence of a nitroaromatic system is of interest in medicinal chemistry, as this moiety is found in a range of compounds with diverse biological activities, including antineoplastic properties.<sup>[1]</sup> Therefore, derivatives of **(3-Bromo-5-nitrophenyl)methanol** are valuable for creating libraries of novel compounds for high-throughput screening campaigns.

## Safety and Handling

**(3-Bromo-5-nitrophenyl)methanol** should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.<sup>[2]</sup>

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
- Inhalation: Avoid breathing dust and aerosols. If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen.<sup>[2]</sup>
- Skin Contact: Avoid contact with skin. In case of contact, wash off immediately with soap and plenty of water.<sup>[2]</sup>
- Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a tightly closed container in a dry and cool place.<sup>[3]</sup>

This compound is intended for research and development use only and is not for medicinal, household, or other uses.<sup>[2]</sup>

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